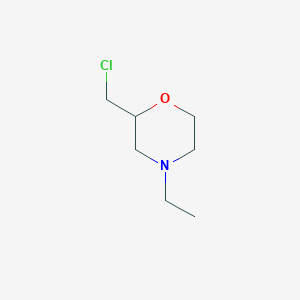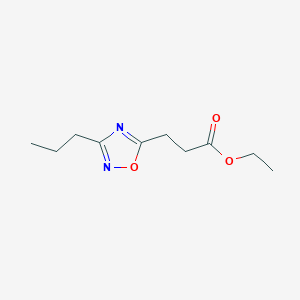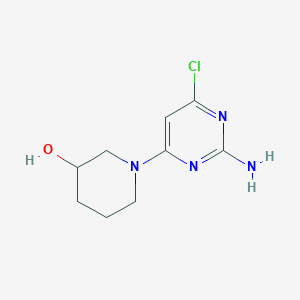![molecular formula C9H20N2O B1520541 {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol CAS No. 1158735-97-7](/img/structure/B1520541.png)
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol
Vue d'ensemble
Description
“{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol” is a chemical compound with the molecular formula C9H20N2O . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of “{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol” consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 172.268 Da, and the monoisotopic mass is 172.157562 Da .
Physical And Chemical Properties Analysis
The molecular formula of “{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol” is C9H20N2O . It has an average mass of 172.268 Da and a monoisotopic mass of 172.157562 Da .
Applications De Recherche Scientifique
Asymmetric Copolymerization and Catalysis
A notable application involves the asymmetric alternating copolymerization of cyclohexene oxide and CO2 using dimeric zinc complexes. The study by Nakano, Nozaki, and Hiyama (2003) demonstrates how these complexes catalyze the formation of polycarbonates, showcasing an innovative approach to incorporating CO2 into valuable polymers, potentially contributing to carbon capture and utilization strategies (Nakano, Nozaki, & Hiyama, 2003).
Organic Synthesis
In organic synthesis, Kobayashi et al. (2011) developed a method for synthesizing 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives, highlighting the compound's utility in constructing complex molecular frameworks. This research opens pathways for synthesizing novel organic materials with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2011).
Catalytic Oligomerization
The synthesis and application of nickel complexes with bidentate N,O-type ligands for the catalytic oligomerization of ethylene have been explored by Kermagoret and Braunstein (2008). Their work presents a new approach to ethylene oligomerization, a key process in the petrochemical industry, demonstrating the compound's relevance in developing more efficient and selective catalysts (Kermagoret & Braunstein, 2008).
Enantioselective Michael Addition
Lattanzi (2006) investigated the enantioselective Michael addition of malonate esters to nitroolefins organocatalyzed by diaryl-2-pyrrolidinemethanols. This study contributes to the field of asymmetric synthesis, offering a valuable method for producing chiral molecules that are important in medicinal chemistry (Lattanzi, 2006).
Spectrophotometric Analysis
Seno et al. (2008) developed a spectrophotometric method for determining 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride using flow injection analysis. This work is crucial for analytical chemistry, providing a fast and accurate method for analyzing compounds used in peptide synthesis (Seno et al., 2008).
Propriétés
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)5-6-11-4-3-9(7-11)8-12/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFCUVKILVMKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672461 | |
| Record name | {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol | |
CAS RN |
1158735-97-7 | |
| Record name | {1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)
![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)



![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)



![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)
![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)